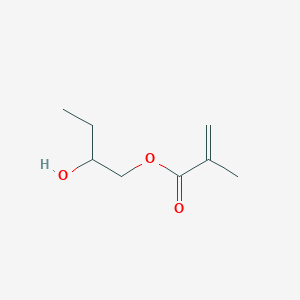
2-Hydroxybutyl methacrylate
Cat. No. B079437
Key on ui cas rn:
13159-51-8
M. Wt: 158.19 g/mol
InChI Key: IEVADDDOVGMCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09244197B2
Procedure details


A blend of 72 grams 1,2-epoxybutane (Aldrich), 0.85 g 4-methoxyphenol (Aldrich), and 6.5 g potassium hydroxide was stirred in a 500 ml round bottomed flask equipped with an addition funnel and thermocouple thermometer. 172 g methacrylic acid was added via the addition funnel, and the blend was slowly to 75° C., and stirred overnight under an air, then increased to 88° C. for 4 hours. The mixture was cooled, and 700 ml of 2.0 N NaOH was added to the mixture in a separatory funnel. The upper layer was washed with borate buffered saline three times. Ethyl ether (200 ml) was added to the combined saline washes to extract any product. The combined organic layers were dried over NaSO4. The NaSO4 was filtered out and the product was distilled (90-98° C./˜4 mm Hg). 17.5 g product was collected, to which was added 4 mg 4-methoxyphenol. 1H NMR: 6.1 ppm (1H, m), 5.5 (1H, m), 4.8 (0.25H m), 4.2 (0.64H, dd, 8.1 and 11.7 Hz), 4.0 (0.64 Hz, dd, 6.9 and 11.4 Hz), 3.6-3.8 1.26H, m), 2.3 (OH, br s), 1.9 (3 H, m), 1.4-1.7 (2 H, m), 0.9 (3H, m); consistent with a blend of 2-hydroxy-1-propylmethacrylate and 1-hydroxy-2-propylmethacrylate.





Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:3]([CH2:4][CH3:5])[CH2:2]1.COC1C=CC(O)=CC=1.[OH-].[K+].[C:17]([OH:22])(=[O:21])[C:18]([CH3:20])=[CH2:19]>[OH-].[Na+]>[C:17]([O:22][CH2:2][CH:3]([OH:1])[CH2:4][CH3:5])(=[O:21])[C:18]([CH3:20])=[CH2:19] |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
72 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CC1CC
|
|
Name
|
|
|
Quantity
|
0.85 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
172 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
88 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight under an air
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with an addition funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was slowly to 75° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
The upper layer was washed with borate buffered saline three times
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl ether (200 ml) was added to the combined saline
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to extract any product
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over NaSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The NaSO4 was filtered out
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the product was distilled (90-98° C./˜4 mm Hg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
17.5 g product was collected, to which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added 4 mg 4-methoxyphenol
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
